"4-Hydroxypiperidine-4-carboxylic acid hydrochloride discovery and synthesis"
"4-Hydroxypiperidine-4-carboxylic acid hydrochloride discovery and synthesis"
An In-depth Technical Guide to 4-Hydroxypiperidine-4-carboxylic acid hydrochloride: From Discovery to Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, a pivotal building block in modern medicinal chemistry. We will explore its structural significance, delve into the historical context of its development, and present detailed, field-proven synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Strategic Value of a Multifunctional Scaffold
4-Hydroxypiperidine-4-carboxylic acid hydrochloride (CAS No: 495414-65-8) is a heterocyclic organic compound that has garnered significant interest in the pharmaceutical industry.[1][2][3] Its structure is characterized by a six-membered saturated piperidine ring, uniquely functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the C4 position.[4] This geminal di-substitution creates a tetrasubstituted stereocenter, offering a rigid, three-dimensional scaffold that is highly prized in drug design.
The presence of three distinct functional groups—a secondary amine, a tertiary alcohol, and a carboxylic acid—provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. The compound is typically supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, simplifying its use in various synthetic and biological applications.[4] Its role as a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and other fine chemicals underscores its importance as a versatile building block.[4]
Key Physicochemical Properties
| Property | Value |
| CAS Number | 495414-65-8 |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol [4] |
| Appearance | White crystalline solid[4] |
| Solubility | Soluble in water[4] |
Conceptual Discovery: An Evolution of Synthetic Utility
The "discovery" of 4-Hydroxypiperidine-4-carboxylic acid is not attributable to a single breakthrough moment but rather represents a logical progression in the field of heterocyclic chemistry. The piperidine ring is a privileged scaffold, appearing in a vast array of natural products (e.g., alkaloids) and synthetic drugs. Early 20th-century research, such as the work on piperidone derivatives by pioneers like S. M. McElvain, laid the foundational chemistry for accessing and modifying this core structure.[5]
The development of this specific molecule was driven by the strategic need in medicinal chemistry for rigid, non-planar scaffolds that could present functional groups in precise spatial orientations. The introduction of the 4-hydroxy and 4-carboxy groups onto the piperidine ring provided a solution, creating a building block that could be elaborated into more complex structures, including spirocyclic systems and other constrained analogues essential for potent and selective receptor binding. Its utility is particularly noted in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the synthesis of novel analgesics.[][7]
Core Synthetic Strategies: Constructing a Quaternary Center
The primary challenge in synthesizing 4-Hydroxypiperidine-4-carboxylic acid lies in the efficient construction of the quaternary carbon at the C4 position bearing both a hydroxyl and a carboxyl group. Modern synthetic approaches prioritize safety, scalability, and high yield. The most prevalent strategies begin with a pre-formed piperidine ring, typically 4-piperidone or a protected version thereof.
Logical Flow of a Common Synthetic Approach
The following diagram illustrates a typical high-level workflow for the synthesis, emphasizing the use of protecting groups to ensure regioselectivity.
Caption: High-level workflow for the synthesis of the target compound.
Methodology Comparison
| Strategy | Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| Cyanohydrin Route | N-Protected 4-Piperidone | Cyanohydrin formation followed by nitrile hydrolysis | Reliable, high-yielding, well-documented, uses common reagents. | Requires handling of cyanide reagents; involves multiple protection/deprotection steps. |
| Aza-Prins Cyclization | Homoallylic amines & Ketoaldehydes | Cationic cyclization | Highly diastereoselective, offers access to complex substituted piperidines.[8] | May require specialized starting materials and stricter control of reaction conditions. |
| From Unsaturated Amines | γ,δ-Unsaturated Amine & Aldehyde | Condensation and cyclization | Builds the ring and sets stereocenters concurrently.[7] | Can result in mixtures of isomers; optimization may be required. |
Detailed Experimental Protocol: The N-Boc Cyanohydrin Route
This section provides a validated, step-by-step protocol for the synthesis of 4-Hydroxypiperidine-4-carboxylic acid hydrochloride starting from 4-piperidone hydrochloride hydrate. This method is favored for its reliability and scalability.
Step 1: Preparation of N-Boc-4-piperidone
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Rationale: The piperidine nitrogen is protected as its tert-butoxycarbonyl (Boc) derivative. This prevents the basic nitrogen from interfering with subsequent reactions and improves the solubility of intermediates in organic solvents.
-
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride hydrate (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a base like triethylamine or aqueous sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and liberate the free base.[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous work-up. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often used directly in the next step.
-
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carbonitrile
-
Rationale: This is the key C-C bond-forming step, creating the quaternary center via a cyanohydrin reaction. Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a modern, effective method.
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in a dry, aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) via syringe, followed by a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude silyl-protected cyanohydrin. This is typically deprotected by treatment with a mild acid (like 1M HCl) or a fluoride source to yield the target α-hydroxy nitrile.
-
Step 3: Hydrolysis to 1-Boc-4-hydroxypiperidine-4-carboxylic Acid
-
Rationale: The nitrile functional group is hydrolyzed under harsh acidic conditions to the corresponding carboxylic acid. The Boc protecting group is stable enough to withstand this process.
-
Procedure:
-
Suspend the crude 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carbonitrile in concentrated hydrochloric acid (~12 M).
-
Heat the mixture to reflux (typically around 100-110 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC/LC-MS analysis.
-
Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., 6M NaOH) to a pH of ~3-4.
-
Extract the product multiple times with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts and concentrate under reduced pressure to afford 1-Boc-4-hydroxypiperidine-4-carboxylic acid, often as a solid that can be purified by recrystallization.[][11]
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt in a single operation.
-
Procedure:
-
Dissolve the purified 1-Boc-4-hydroxypiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in 1,4-dioxane, 3.0-5.0 eq).[12]
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form as the product is insoluble in the reaction solvent.[12]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent), and dry under vacuum.
-
This yields 4-Hydroxypiperidine-4-carboxylic acid hydrochloride as a white crystalline solid in high purity.[4]
-
Chemical Transformation Diagram
Caption: Key transformations in the N-Boc cyanohydrin synthesis route.
Applications in Drug Discovery and Development
The rigid piperidine scaffold of this molecule is instrumental in positioning substituents for optimal interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid provides a key ionic interaction point or a site for further modification (e.g., esterification or amidation).
-
Scaffold for Constrained Analogues: It serves as a starting material for spirocyclic compounds and other conformationally restricted molecules, which are often more selective and potent than their flexible acyclic counterparts.[]
-
Peptidomimetics: The amino acid-like structure makes it a valuable component in the design of peptidomimetics, enhancing stability against enzymatic degradation.[13]
-
Fragment-Based Drug Design (FBDD): As a "fragment," it provides a validated starting point for growing more complex lead compounds by elaborating on its multiple functional handles.
This building block has been incorporated into synthetic routes for compounds targeting a range of therapeutic areas, including analgesics, antivirals, and anti-tumor agents.[][14]
Conclusion
4-Hydroxypiperidine-4-carboxylic acid hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, primarily achieved through a robust cyanohydrin-based route starting from 4-piperidone, is well-understood and scalable. The unique trifunctional nature of this molecule provides a rigid and versatile platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its synthesis and chemical properties is essential for any scientist or researcher working at the forefront of drug discovery.
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4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 495414-65-8. ChemWhat. [Link]
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Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 250 mg, CAS No. 495414-65-8. Carl ROTH. [Link]
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4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 100 mg, CAS No. 495414-65-8. Carl ROTH. [Link]
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